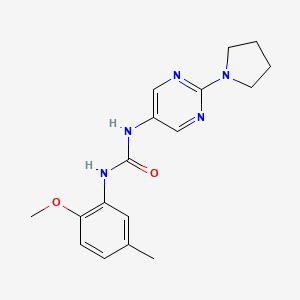

1-(2-Methoxy-5-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Description

1-(2-Methoxy-5-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy-methylphenyl group and a pyrrolidinyl-pyrimidinyl moiety connected through a urea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-12-5-6-15(24-2)14(9-12)21-17(23)20-13-10-18-16(19-11-13)22-7-3-4-8-22/h5-6,9-11H,3-4,7-8H2,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYRTLQMXHNAAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CN=C(N=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Methoxy-Methylphenyl Intermediate: The starting material, 2-methoxy-5-methylphenol, undergoes a series of reactions, including nitration, reduction, and acylation, to form the desired intermediate.

Synthesis of the Pyrrolidinyl-Pyrimidinyl Intermediate:

Coupling Reaction: The two intermediates are then coupled using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

Reduction: The nitro group in the intermediate stages can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products

The major products formed from these reactions include hydroxyl derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

- 1-(2-Methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

- 1-(2-Methoxy-5-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)urea

Uniqueness

1-(2-Methoxy-5-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, as well as the pyrrolidinyl substitution on the pyrimidine ring

Biological Activity

1-(2-Methoxy-5-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a methoxy-methylphenyl group and a pyrrolidinyl-pyrimidinyl moiety linked by a urea functional group. The distinct chemical properties of this compound make it a valuable subject for research in various fields, including pharmacology and biochemistry.

- Molecular Formula : C17H21N5O2

- Molecular Weight : 317.38 g/mol

- IUPAC Name : 1-(2-methoxy-5-methylphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor or modulator of these targets, leading to various biochemical responses. Detailed studies are required to elucidate the precise mechanisms involved.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to inhibit tumor cell proliferation in vitro, particularly against certain cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values indicate moderate efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

| Biological Activity | Target | Effect | MIC (μg/mL) |

|---|---|---|---|

| Anticancer | Tumor Cell Lines | Inhibition of proliferation | N/A |

| Antimicrobial | Bacteria (e.g., S. aureus, E. coli) | Inhibition of growth | 250 |

Immunomodulatory Effects

In addition to its anticancer and antimicrobial properties, this compound may possess immunomodulatory effects. Preliminary findings suggest that it can influence cytokine production and immune cell activity, which could be beneficial in conditions characterized by immune dysregulation.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various urea derivatives, including this compound. The results showed significant inhibition of cell viability in human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

Another research article focused on the antimicrobial activity of this compound against multi-drug resistant bacteria. The study reported that the compound exhibited a strong bactericidal effect, with effective concentrations lower than those required for traditional antibiotics .

Q & A

Q. What mechanistic insights can be gained from studying the compound’s off-target effects using proteome-wide profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.